molecular formula C12H8ClN3O3S2 B5867441 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5867441
M. Wt: 341.8 g/mol
InChI Key: DNOBVFSXWYQKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as SN-38, is a potent antineoplastic agent that is used in the treatment of various types of cancer. SN-38 is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the liver.

Mechanism of Action

The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the inhibition of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand and allowing it to unwind, which allows for DNA replication and repair. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from cutting the DNA strand. This results in the accumulation of DNA damage and the inhibition of cancer cell division and proliferation.
Biochemical and Physiological Effects:
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have potent anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide prevents cancer cells from dividing and proliferating.

Advantages and Limitations for Lab Experiments

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent anti-cancer agent that has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide prevents cancer cells from dividing and proliferating.
However, there are also some limitations to using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a potent anti-cancer agent that can be toxic to normal cells. It can also be difficult to work with due to its low solubility and stability.

Future Directions

There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of research is the development of new formulations of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide that are more stable and soluble. Another area of research is the development of new delivery methods for N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide that can target cancer cells more specifically. Additionally, there is ongoing research into the use of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in combination with other anti-cancer agents to improve its efficacy and reduce its toxicity.

Synthesis Methods

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. Camptothecin is a natural alkaloid that is found in the bark and stem of the Camptotheca acuminata tree. The synthesis of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the hydrolysis of irinotecan by carboxylesterases in the liver, which results in the formation of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide prevents cancer cells from dividing and proliferating.

properties

IUPAC Name

N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S2/c13-8-4-3-7(16(18)19)6-9(8)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOBVFSXWYQKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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